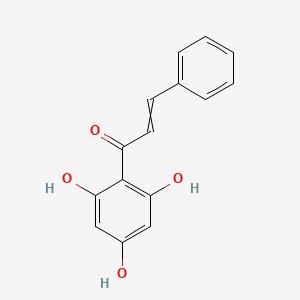

3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

CAS No.:

Cat. No.: VC13664313

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12O4 |

|---|---|

| Molecular Weight | 256.25 g/mol |

| IUPAC Name | 3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H |

| Standard InChI Key | LOYXTWZXLWHMBX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, reflects its core structure: a propenone backbone (C=O-CH₂-CH₂) bridging a phenyl ring (C₆H₅) and a 2,4,6-trihydroxyphenyl group. The α,β-unsaturated ketone system (C=C-O) is a hallmark of chalcones, enabling conjugation and resonance stabilization. The hydroxyl groups on the trihydroxyphenyl moiety enhance polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol |

| IUPAC Name | 3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |

| SMILES | C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O |

| InChI Key | LOYXTWZXLWHMBX-UHFFFAOYSA-N |

| PubChem CID | 460718 |

Synthesis and Isolation

Laboratory Synthesis

The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 2,4,6-trihydroxyacetophenone and benzaldehyde derivatives. This method proceeds under mild conditions (e.g., ethanol solvent, NaOH catalyst) to yield the α,β-unsaturated ketone.

Reaction Scheme

Natural Isolation

The compound has been extracted from Helichrysum oreophilum using methanol or ethanol solvents, followed by chromatographic purification . Yield data remain unreported, but chalcones generally exhibit low natural abundance, necessitating advanced separation techniques.

Biological Activities and Mechanisms

Antioxidant Effects

The ortho- and para-hydroxyl groups on the trihydroxyphenyl ring donate hydrogen atoms to neutralize free radicals, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assay models. This activity suggests potential applications in mitigating oxidative stress-related pathologies, such as neurodegenerative diseases.

Anti-Inflammatory Properties

Applications in Pharmaceutical Research

Drug Development

The compound’s dual antioxidant and anti-inflammatory profile positions it as a lead candidate for multifactorial diseases like arthritis and atherosclerosis. Its chalcone scaffold also serves as a template for synthesizing derivatives with enhanced bioavailability.

Natural Product Chemistry

As a secondary metabolite, this compound contributes to plant defense mechanisms, offering insights into ecological interactions and biosynthesis pathways. Its presence in Piper lolot underscores the ethnopharmacological relevance of traditional medicinal plants .

Related Compounds and Analogues

Retrochalcones

The compound is classified as a retrochalcone due to the absence of oxygen functionalities at the C2' and C6' positions, distinguishing it from conventional chalcones . This structural modification may alter receptor binding affinity and metabolic stability.

Methoxy Derivatives

Trimethoxy analogues, such as 3-phenyl-1-(2,4,6-trimethoxyphenyl)propan-1-one, exhibit reduced polarity and modified bioactivity profiles, illustrating the impact of hydroxyl group substitution .

| Parameter | Detail |

|---|---|

| Use Classification | Research use only |

| Human/Veterinary Use | Not approved |

| Stability | Light- and moisture-sensitive |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume